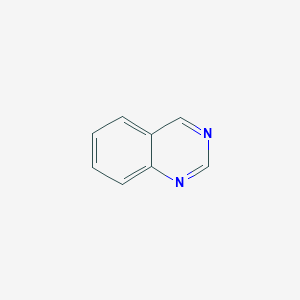

Quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVCLYRUEFBMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075214 | |

| Record name | Quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-82-7 | |

| Record name | Quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINAZOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB9QUR18NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Quinazoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocycle of a benzene (B151609) and a pyrimidine (B1678525) ring, stands as a "privileged structure" in medicinal chemistry. Its versatile chemical nature allows for substitutions at various positions, leading to a diverse array of biological activities. This has made the this compound nucleus a focal point in the quest for novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Biological Activities of the this compound Scaffold

The inherent structural features of the this compound ring system have been exploited to develop compounds with a wide spectrum of pharmacological effects. The most extensively studied activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[4] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer development and progression.[5]

Key Molecular Targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation. Several FDA-approved drugs, such as Gefitinib and Erlotinib, are this compound-based EGFR inhibitors.[4][6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]

-

Tubulin Polymerization: Some this compound derivatives inhibit the polymerization of tubulin into microtubules, essential components of the cytoskeleton, thereby arresting cell division.[8]

-

Dihydrofolate Reductase (DHFR): An enzyme involved in the synthesis of nucleic acids, the building blocks of DNA.[9]

-

Poly(ADP-ribose) Polymerase (PARP): An enzyme involved in DNA repair.[3]

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | HeLa | 4.3 | [10] |

| Gefitinib | MDA-MB-231 | 28.3 | [10] |

| Compound 21 | HeLa | 2.81 | [10] |

| Compound 22 | HeLa | 1.85 | [10] |

| Compound 23 | MDA-MB-231 | 2.43 | [10] |

| Compound 32 | A549 | 0.02 ± 0.091 | [11] |

| Compound 23 | PC-3 | 0.19 | [11] |

| Compound 53 | MCF-7 | 2.09 | [11] |

| Compound 53 | HepG-2 | 2.08 | [11] |

| Compound 7j | DU-145 | 0.05 | [8] |

| Compound 3j | MCF-7 | 0.20 ± 0.02 | [12] |

| Compound 3a | MCF-7 | 0.20 ± 0.02 | [12] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and this compound derivatives have shown considerable promise in this area.[1] They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

Substitutions at positions 2 and 3 of the quinazolinone ring are crucial.

-

The presence of a halogen atom at positions 6 and 8 can enhance activity.

-

Amine or substituted amine groups at the 4th position often improve antimicrobial properties.[3]

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 8ga | S. aureus | 4 | [13] |

| Compound 8gc | S. aureus | 4 | [13] |

| Compound 8gd | E. coli | 8 | [13] |

| Indolo[1,2-c]this compound (V) | E. coli | 2.5-20 | [13] |

| Compound 3f | S. aureus | 0.0078 (mg/mL) | [14] |

| Compound 3g | P. aeruginosa | 0.0625 (mg/mL) | [14] |

| Compound 3c | C. albicans | 0.0625 (mg/mL) | [14] |

| Compound 27 | Vancomycin-resistant S. aureus | ≤0.5 | [15] |

| Compound 20 | B. subtilis | 0.5 (mg/mL) | [16] |

| Compound 19 | P. aeruginosa | 0.15 (mg/mL) | [16] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain this compound derivatives have been shown to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][17]

Key Molecular Targets:

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some quinazolines show selective inhibition of COX-1 or COX-2.[17]

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

The table below lists the IC50 values of selected this compound derivatives for COX-1 and COX-2 inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen | 2.19 | - | - | |

| Compound 9a | 0.141 | >50 | >354 | |

| Compound 9b | 0.064 | >50 | >781 | |

| Compound 4 | >100 | 0.33 | - | [17] |

| Compound 6 | >100 | 0.40 | - | [17] |

| Celecoxib | >100 | 0.30 | - | [17] |

| Compound 7c | - | - | - | |

| Compound 13b | - | - | - |

Anticonvulsant Activity

This compound derivatives have also been investigated for their potential in treating epilepsy and other seizure-related disorders.[3]

Quantitative Data: Anticonvulsant Activity of this compound Derivatives

The following table summarizes the median effective dose (ED50) of some this compound derivatives in preclinical models of seizures.

| Compound | ED50 (mg/kg) | Seizure Model | Reference |

| Analogue III | 73.1 | PTZ-induced clonic convulsion | [17] |

| Analogue IV | 11.79 | PTZ-induced clonic convulsion | [17] |

| Compound 5f | 28.90 | - | |

| Compound 5b | 47.38 | - | |

| Compound 5c | 56.40 | - | |

| Compound 12 | 457 | - | |

| Compound 38 | 251 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of this compound derivatives.

Synthesis of 2-Phenylquinazolin-4(3H)-one

This protocol describes a general method for the synthesis of a fundamental this compound scaffold.

Materials:

-

Benzyl (B1604629) alcohol

-

Sodium tert-butoxide (t-BuONa)

-

Oxygen (or air)

-

Solvent (if not solvent-free)

-

Reaction vial or flask

-

Heating and stirring apparatus

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

To an 8-mL reaction vial, sequentially add 2-aminobenzamide (e.g., 40.8 mg, 0.3 mmol), benzyl alcohol (e.g., 1 mL), and sodium tert-butoxide (e.g., 43.2 mg, 1.5 equivalents).

-

The reaction can be performed under solvent-free conditions or in a suitable solvent.

-

Heat the reaction mixture to 120°C and stir for 24 hours in the presence of oxygen (e.g., by leaving the vial open to the air).

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product. This may involve direct crystallization or purification by column chromatography on silica gel using an appropriate eluent system (e.g., hexane (B92381) and ethyl acetate).

-

Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a specific volume of MTT solution (e.g., 10-20 µL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization of Formazan: Carefully remove the culture medium and add a solubilization solution (e.g., 150-200 µL of DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.

In Vitro Antimicrobial Activity: Agar (B569324) Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile cork borer or pipette tips

-

Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (a known antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of an agar plate to create a uniform lawn.

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Addition: Add a specific volume (e.g., 100 µL) of the test this compound solution, positive control, and negative control into separate wells.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the biological activities of the this compound scaffold.

EGFR and VEGFR-2 Signaling Pathways

This diagram depicts the simplified signaling cascades of EGFR and VEGFR-2 and indicates where this compound-based inhibitors exert their effects.

High-Throughput Screening Workflow

This diagram outlines a typical workflow for the high-throughput screening of a this compound compound library to identify potential drug candidates.

Structure-Activity Relationship (SAR) of the this compound Scaffold

This diagram illustrates the general structure-activity relationships of the this compound scaffold, highlighting key positions for modification and their impact on biological activity.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Chemistry and activity of this compound moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 3. Quinazolinone and this compound derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of this compound derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a this compound Core - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An efficient and green synthesis of 2-phenylquinazolin-4(... [degruyterbrill.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure-Activity Relationship Studies Based on this compound Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An efficient and green synthesis of 2-phenylquinazolin-4(... [degruyterbrill.com]

The Pharmacological Landscape of Quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds. This versatile scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, has been extensively explored, leading to the development of numerous therapeutic agents with diverse mechanisms of action. This technical guide provides an in-depth overview of the pharmacological profile of quinazolinone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways they modulate.

Anticancer Activity of Quinazolinone Derivatives

Quinazolinone derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).

Mechanism of Action: Targeting Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Inhibition: A prominent mechanism of action for many anticancer quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small-cell lung cancer (NSCLC).[1][2] These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes cell growth and division.[2][3] The quinazoline scaffold is a common feature in many approved EGFR tyrosine kinase inhibitors (EGFR-TKIs).[2]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quinazolinone derivatives have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[4][5] By blocking VEGFR-2 signaling, these compounds can effectively suppress tumor-induced neovascularization.[6]

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Several quinazolinone derivatives have been identified as inhibitors of PI3K, thereby disrupting this pro-survival pathway in cancer cells.[7][8][9]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition: The NF-κB signaling pathway is constitutively active in many cancers and plays a crucial role in inflammation, cell survival, and proliferation. Certain quinazolinone derivatives have demonstrated the ability to inhibit NF-κB activation, suggesting a potential therapeutic strategy for cancers with aberrant NF-κB signaling.[10][11][12]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of quinazolinone derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-disubstituted quinazolin-4(3H)-ones | MCF-7 (Breast) | 0.20 - 15.72 | [13] |

| 2,3-disubstituted quinazolin-4(3H)-ones | A2780 (Ovarian) | Not specified | [13] |

| 4-anilinothis compound derivatives | A549 (Lung) | 4.1 - 15.59 | [14][15] |

| 4-anilinothis compound derivatives | PC-9 (Lung) | 0.5 | [15] |

| 4-anilinothis compound derivatives | A431 (Skin) | 2.1 - 4.04 | [14][15] |

| This compound-pyrimidine hybrids | A549 (Lung) | 5.9 | [16] |

| This compound-pyrimidine hybrids | SW-480 (Colon) | 2.3 | [16] |

| This compound-pyrimidine hybrids | MCF-7 (Breast) | 5.65 | [16] |

| Fluoro-quinazolinone derivatives | MCF-7 (Breast) | 0.44 - 12.44 | [17] |

| Fluoro-quinazolinone derivatives | MDA-MB-231 (Breast) | 0.43 | [17] |

| Quinazolinone-1,2,3-triazole-1,3,4-oxadiazole hybrids | PC-3 (Prostate), A549 (Lung), MCF-7 (Breast), A2780 (Ovarian) | 0.016 - 0.19 | [15] |

| This compound-1,2,4-thiadiazole amide derivatives | MCF-7 (Breast), A549 (Lung), Colo-205 (Colon), A2780 (Ovarian) | 0.02 - 0.33 | [15] |

| Dimorpholinothis compound derivatives | MCF-7 (Breast) | Low to sub-micromolar | [8] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Quinazolinone derivative stock solutions (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. The final concentration of the solvent should not exceed a level that causes cytotoxicity (typically <0.5%). Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same solvent concentration) and a blank control (medium only).[18]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[18]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[19]

-

Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the purple formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Diagrams

Caption: EGFR signaling pathway inhibition by quinazolinone derivatives.

Caption: VEGFR-2 signaling pathway inhibition by quinazolinone derivatives.

Antimicrobial Activity of Quinazolinone Derivatives

The quinazolinone scaffold is also a privileged structure in the development of novel antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinazolinone derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of quinazolinone derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4(3H)-Quinazolinones | Staphylococcus aureus | 0.003 - ≥16 | [20] |

| 4(3H)-Quinazolinones | Vancomycin-resistant Enterococcus faecalis | ≥16 | [20] |

| Quinazolinone Schiff bases | Staphylococcus aureus | 0.5 - >5 | [21] |

| Quinazolinone Schiff bases | Bacillus subtilis | 0.5 - >5 | [21] |

| Quinazolinone Schiff bases | Klebsiella pneumoniae | 1.25 - 2.5 | [21] |

| Quinazolinone Schiff bases | Pseudomonas aeruginosa | 0.15 - >5 | [21] |

| Quinazolinone Schiff bases | Candida albicans | 5 | [21] |

| Pyrazole-substituted quinazolinones | Staphylococcus aureus | 1.95 | [22] |

| Pyrazole-substituted quinazolinones | Enterococcus faecalis | 3.9 | [22] |

| Pyrazole-substituted quinazolinones | Klebsiella pneumoniae | 0.98 | [22] |

| Pyrazole-substituted quinazolinones | Pseudomonas aeruginosa | 0.49 | [22] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

-

Quinazolinone derivative stock solutions

-

Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

-

Positive control (standard antibiotic/antifungal)

-

Growth control (microorganism in broth without compound)

-

Sterility control (broth only)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the quinazolinone derivatives in the broth medium directly in the 96-well plates.[23]

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[24]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[23]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

Experimental Workflow Diagram

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity of Quinazolinone Derivatives

Quinazolinone derivatives have also demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.

Mechanism of Action

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit key inflammatory mediators and enzymes.

Cyclooxygenase (COX) Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2). Some quinazolinone derivatives have been shown to be selective inhibitors of COX-2, which is primarily involved in the inflammatory response, potentially leading to a better safety profile compared to non-selective NSAIDs.[26][27]

Inhibition of Pro-inflammatory Cytokines: Quinazolinone derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), which are key mediators of the inflammatory cascade.[12][28]

NF-κB Pathway Inhibition: As mentioned in the anticancer section, the NF-κB pathway is also a central regulator of inflammation. By inhibiting NF-κB, quinazolinone derivatives can downregulate the expression of numerous pro-inflammatory genes.[29]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives can be assessed using various in vitro and in vivo models.

| Compound Class | Assay | Endpoint | Activity | Reference |

| Quinazolinone analogs | Carrageenan-induced rat paw edema | Edema inhibition | 15.1% to 32.5% at 50 mg/kg | [30] |

| Cinnoline-quinazolinone hybrids | Carrageenan-induced paw edema | Edema inhibition | Compared to Celecoxib | [27] |

| Quinazolinone-based hydroxamates | LPS-stimulated NO production | IC50 | 58.03 to 66.19 µM | [31] |

| 4-Phenylaminothis compound alkylthiourea derivatives | IL-6 production in dTHP-1 cells | IC50 | 0.36 - >7.5 µM | [12] |

| 4-Phenylaminothis compound alkylthiourea derivatives | TNF-α production in dTHP-1 cells | IC50 | 4.0 - >7.5 µM | [12] |

| Quinazolinone derivatives | COX-1 inhibition | IC50 | Varies | [32] |

| Quinazolinone derivatives | COX-2 inhibition | IC50 | Varies | [32] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Albino rats

-

Carrageenan solution (1% in saline)

-

Quinazolinone derivative suspension/solution

-

Reference anti-inflammatory drug (e.g., Phenylbutazone, Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups (e.g., control, standard drug, and test compound groups), with each group containing a sufficient number of animals.[30]

-

Compound Administration: Administer the quinazolinone derivative or the standard drug orally or via another appropriate route to the respective groups. The control group receives the vehicle.[30]

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.05 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[30]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at specified time points before and after carrageenan injection (e.g., at 0, 1, 2, and 3 hours).[30]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[30]

Signaling Pathway Diagram

Caption: NF-κB signaling pathway inhibition by quinazolinone derivatives.

Conclusion

The quinazolinone scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The diverse pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significance of this heterocyclic system in drug discovery and development. The ability of quinazolinone derivatives to modulate multiple key signaling pathways provides a strong rationale for their continued investigation and optimization. This technical guide serves as a comprehensive resource for researchers in the field, providing a foundation of quantitative data, experimental methodologies, and pathway visualizations to facilitate further exploration of this remarkable class of compounds.

References

- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. This compound-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Pharmacological Characterization of Novel this compound-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinothis compound-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and bioactivity evaluation of a series of quinazolinone derivatives as potent PI3Kγ antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel this compound derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 12. Development of (4-Phenylamino)this compound Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship Studies Based on this compound Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the investigation of the this compound nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, computational study and cytotoxic evaluation of some new this compound derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. Anti-inflammatory activity of fluorine-substituted benzo[h]this compound-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Unlocking the Anticancer Potential of Novel Quinazoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This technical guide delves into the anticancer properties of novel this compound derivatives, offering a comprehensive overview of their mechanisms of action, methodologies for their evaluation, and a summary of their efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation cancer therapeutics.

Mechanisms of Anticancer Activity

Novel this compound compounds exert their anticancer effects through a variety of mechanisms, primarily by targeting key signaling pathways and cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A predominant mechanism of action for many anticancer this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.

Epidermal Growth Factor Receptor (EGFR): Many this compound-based compounds are potent inhibitors of EGFR, a key driver of cell proliferation, survival, and migration in several cancers, including non-small cell lung cancer and colorectal cancer.[1] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades. Some newer generation inhibitors form covalent bonds with specific cysteine residues in the EGFR active site, leading to irreversible inhibition.[1]

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound derivatives have been developed to target VEGFR, thereby inhibiting angiogenesis and restricting the tumor's blood supply.

Disruption of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3][4] Its aberrant activation is a common feature in many cancers.[2] Several novel this compound compounds have been shown to modulate this pathway at different nodal points, leading to the induction of apoptosis and inhibition of cell proliferation.[2]

Induction of Cell Cycle Arrest and Apoptosis

This compound derivatives can halt the progression of the cell cycle, often at the G2/M or G1 phase, preventing cancer cells from dividing. Furthermore, these compounds can trigger apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases and alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some this compound compounds have been found to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.

Quantitative Assessment of Anticancer Activity

The anticancer efficacy of novel this compound compounds is quantified through a series of in vitro and in vivo assays. The following tables summarize representative data for various this compound derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Novel this compound Compounds (IC50 Values in µM)

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Series 1 (Thioquinazolinones) | ||||

| Compound 21 | HeLa (Cervical Cancer) | Not Specified | 2.81 | [4] |

| MDA-MB-231 (Breast Cancer) | Not Specified | 1.85 | [4] | |

| Compound 22 | HeLa (Cervical Cancer) | Not Specified | 2.15 | [4] |

| MDA-MB-231 (Breast Cancer) | Not Specified | 2.04 | [4] | |

| Compound 23 | HeLa (Cervical Cancer) | Not Specified | 1.96 | [4] |

| MDA-MB-231 (Breast Cancer) | Not Specified | 2.37 | [4] | |

| Series 2 (EGFR Inhibitors) | ||||

| Compound 6d | NCI-H460 (Lung Cancer) | EGFR Inhibitor | 0.789 | [1] |

| Compound 13 | NCI-H1975 (Lung Cancer) | EGFR/HER2 Inhibitor | Not Specified (Enzyme Inhibition) | [5] |

| Compound 15 | A549/cisplatin-resistant (Lung Cancer) | EGFR Inhibitor | 0.102 | [5] |

| Series 3 (General Cytotoxicity) | ||||

| Compound 18 | MGC-803 (Gastric Cancer) | Apoptosis Induction | 0.85 | [6] |

| Compound 32 | A549 (Lung Cancer) | Not Specified | 0.02 | [5] |

| Compound C1 | MCF-7 (Breast Cancer) | Not Specified | 31.2 (µg/ml) | [7] |

| Compound C2 | MCF-7 (Breast Cancer) | Not Specified | 31.2 (µg/ml) | [7] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Table 2: In Vivo Antitumor Activity of a Novel this compound Compound

| Compound ID | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Compound 18 | Nude mice xenograft | Gastric Cancer (MGC-803) | Not Specified | Significant decrease in tumor volume and weight | [6] |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of the anticancer potential of novel compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can be subtracted.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the this compound compound, then harvest them by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[9]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the PI signal.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can then bind to the exposed PS. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.[10]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[10][11]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.

Protocol:

-

Protein Extraction: Treat cells with the this compound compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, Akt, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[13]

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures.

Caption: EGFR Signaling Pathway Inhibition by this compound Compounds.

Caption: The PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Caption: General Experimental Workflow for Anticancer this compound Drug Discovery.

Conclusion

Novel this compound compounds represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to target key oncogenic signaling pathways, induce cell cycle arrest and apoptosis, and inhibit angiogenesis underscores their therapeutic potential. The experimental protocols and data presented in this guide provide a framework for the continued exploration and development of this compound-based therapies. Further research, including comprehensive in vivo studies and clinical trials, is warranted to fully elucidate the clinical utility of these compounds in the fight against cancer.

References

- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the investigation of the this compound nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel this compound Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpmr.com [wjpmr.com]

- 8. researchhub.com [researchhub.com]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 4-Quinazolinone Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the synthetic methodologies, biological activities, and molecular interactions of the 4-quinazolinone scaffold, a privileged structure in medicinal chemistry.

The 4(3H)-quinazolinone core is a bicyclic heterocyclic scaffold comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. This structural motif is prevalent in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities.[1] Its versatility and broad biological spectrum, including anticancer, antimicrobial, and anti-inflammatory properties, have established it as a "privileged structure" in the field of drug discovery and medicinal chemistry.[2][3] This guide provides a detailed technical overview of the structure-activity relationships (SAR) of 4-quinazolinone derivatives, summarizes quantitative data, outlines key experimental protocols, and visualizes critical signaling pathways.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, primarily as kinase inhibitors.[4][5] The anticancer effect is often attributed to the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of the 4-quinazolinone scaffold is highly dependent on the nature and position of its substituents.

-

Position 2: Substitutions at this position are critical for activity. The introduction of various aryl, heteroaryl, or substituted aliphatic chains can significantly modulate the compound's interaction with target proteins. For instance, 2-substituted quinazolin-4(3H)-ones have shown potent cytotoxic effects against leukemia cell lines.[6] Linking a dithiocarbamate (B8719985) side chain at the C2-position has been shown to produce novel antitumor agents that target tubulin polymerization.[7]

-

Position 3: The N3 position is another key site for modification. Attaching different heterocyclic rings or substituted aromatic moieties can enhance cytotoxic activity.[1] 2,3-disubstituted derivatives often exhibit improved potency against various cancer cell lines, including hepatocellular carcinoma (HepG2).[8]

-

Positions 6 and 8: Halogen substitutions (e.g., iodo, bromo) at these positions on the benzene ring have been shown to be favorable for cytotoxic activity.[3]

-

4-Anilinoquinazolines: A specific class of quinazoline derivatives, where an aniline (B41778) group is attached at the C4 position, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5]

Key Molecular Targets and Signaling Pathways

1. Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression and mutation of EGFR are hallmarks of various cancers.[5] 4-Anilinothis compound derivatives act as ATP-competitive inhibitors at the EGFR tyrosine kinase domain, blocking downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[3][9] The this compound core mimics the adenine (B156593) portion of ATP, while the 4-anilino group occupies the adjacent hydrophobic pocket.[5]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by 4-quinazolinone derivatives.

2. Tubulin Polymerization Inhibition: Certain 4-quinazolinone derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[7][10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of selected 4-quinazolinone derivatives against various human cancer cell lines.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 5c | 2-(dithiocarbamate side chain) | HT29 | 5.53 | [7] |

| 6d | 2,3-disubstituted | NCI-H460 | 0.789 | [3] |

| 8b | 2-((2-chlorobenzyl)amino)-6-phenoxy | EGFR-TK | 0.00137 | [11] |

| 13n | 4,5-dihydro-1H-pyrazolo[4,3-h] | CDK4 | 0.01 | [12] |

| 17 | 2-substituted | Jurkat | <5 | [6] |

| 17 | 2-substituted | NB4 | <5 | [6] |

| 5b | 2,3-disubstituted (benzyl at pos 3) | HepG2 | Strong | [8] |

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and targeting inflammatory pathways is a key therapeutic strategy. 4-Quinazolinone derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of cyclooxygenase (COX) enzymes.[11][13]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

Substitutions on the quinazolinone ring system influence the anti-inflammatory effects. Studies have shown that derivatives bearing sulfonamide moieties or various substitutions on a phenyl ring at position 3 can exhibit potent, selective COX-2 inhibition.[11][14]

Key Molecular Targets and Signaling Pathways

1. Cyclooxygenase (COX) Inhibition: Many quinazolinone derivatives selectively inhibit COX-2, the inducible isoform of the enzyme responsible for producing prostaglandins (B1171923) at sites of inflammation. This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1.[11]

2. NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[15] Some 4-quinazolinone derivatives inhibit the activation of the NF-κB pathway, preventing the translocation of its p65 subunit to the nucleus and thereby suppressing the expression of inflammatory mediators.[16][17]

Below is a diagram of the NF-κB signaling pathway and its inhibition.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The 4(3H)-quinazolinone scaffold has shown promising activity against a range of pathogens, particularly Gram-positive bacteria like Staphylococcus aureus.[2][18]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antibacterial SAR for 4-quinazolinones has been systematically studied.[18][19]

-

Positions 2 and 3: Substitutions at these positions are crucial. The presence of a substituted aromatic ring at position 3 and methyl or thiol groups at position 2 are often essential for activity.[3]

-

Positions 6 and 8: The presence of halogens at these positions can improve antimicrobial potency.[3]

-

Gram-Positive Selectivity: Many active derivatives show strong activity against Gram-positive bacteria but are less effective against Gram-negative organisms, possibly due to differences in cell wall structure and permeability.[18][19]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 4-quinazolinone derivatives.

| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |

| Compound 27 | Varied at rings 1, 2, 3 | S. aureus (Vancomycin-resistant) | ≤0.5 | [18][19] |

| Compound 27 | Varied at rings 1, 2, 3 | S. aureus (Linezolid-resistant) | ≤0.5 | [18][19] |

| Thioureides (4-6) | 6-iodo-2-phenyl base | Gram-positive bacteria | Excellent | [20] |

| Carbohydrazides (19-21) | 6-iodo-2-phenyl base | Gram-positive bacteria | Excellent | [20] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are generalized, yet detailed, methodologies for the synthesis and biological evaluation of 4-quinazolinone derivatives.

General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This protocol describes a common multi-step synthesis starting from anthranilic acid.[4][10]

Workflow Diagram:

References

- 1. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Structure–Activity Relationship Studies Based on this compound Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. Development of (4-Phenylamino)this compound Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Quinazoline Derivatives: A Technical Guide to Kinase Inhibition in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its versatile nature has led to the successful development of several FDA-approved drugs that target key kinases implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides an in-depth overview of this compound derivatives as kinase inhibitors, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Introduction to this compound-Based Kinase Inhibitors

This compound is a bicyclic heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. Derivatives of this core structure have been extensively explored as inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways. In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of kinases, leading to uncontrolled cell growth and survival.[1] this compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[2]

The primary targets of many clinically successful this compound derivatives include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are critical drivers of tumor progression.[3][4]

Key Kinase Targets and Representative Inhibitors

The therapeutic success of this compound derivatives is attributed to their ability to potently and often selectively inhibit key kinases driving oncogenesis. The following sections detail the major kinase targets and prominent FDA-approved this compound inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[5] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

-

Gefitinib and Erlotinib (B232): These are first-generation reversible EGFR inhibitors. They have shown significant efficacy in patients with NSCLC harboring activating EGFR mutations.[6]

-

Lapatinib and Afatinib: As second-generation inhibitors, they exhibit broader activity by irreversibly binding to EGFR and other members of the ErbB family, such as HER2.[5][7] This irreversible binding can overcome some forms of resistance seen with first-generation inhibitors.[8] Afatinib has demonstrated potent inhibition of wild-type EGFR, HER2, and ErbB4 at low nanomolar concentrations.[9]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR signaling can starve tumors of their blood supply.

-

Vandetanib: This is a multi-kinase inhibitor that potently targets VEGFR-2, as well as EGFR and RET (Rearranged during transfection) kinase.[4][10] Its ability to inhibit multiple pathways makes it effective in certain types of thyroid cancer.[11]

-

Cabozantinib: Another multi-kinase inhibitor, cabozantinib, targets VEGFRs, MET, and AXL, which are involved in tumor growth, angiogenesis, and metastasis.[12][13]

Quantitative Data on Inhibitor Potency

The following tables summarize the in vitro inhibitory activity (IC50) of key this compound derivatives against various kinases and cancer cell lines, providing a basis for comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives (IC50, nM)

| Compound | EGFR | HER2 (ErbB2) | VEGFR-2 | RET | MET | AXL |

| Gefitinib | 0.04-324.37 µM (cell-based)[6] | - | - | - | - | - |

| Erlotinib | 2[3] | 1890[14] | - | - | - | - |

| Lapatinib | 10.8[5] | 9.3[5] | >10,000[2] | - | - | - |

| Afatinib | Potent (low nM)[9] | Potent (low nM)[9] | - | - | - | - |

| Vandetanib | 500[10] | >10,000[15] | 40[10] | 130[10] | - | - |

| Cabozantinib | - | - | Potent[16] | Potent[16] | 1.3[16] | 7[16] |

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources.

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines (IC50, µM)

| Compound | A549 (NSCLC, EGFR wt) | NCI-H1975 (NSCLC, L858R/T790M) | BT-474 (Breast, HER2+) | Calu-6 (NSCLC) |

| Gefitinib | >10[6] | >10[17] | - | 13.5[15] |

| Erlotinib | >20[14] | >20[18] | - | - |

| Lapatinib | - | - | 0.036[19] | - |

| Afatinib | - | <0.1[17] | - | - |

| Vandetanib | 2.7[15] | - | - | 13.5[15] |

| Cabozantinib | - | - | - | - |

Note: Cell line sensitivities can be influenced by various factors including specific mutations and expression levels of target kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific peptide substrate

-

ATP

-

Test compound (this compound derivative)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)[20]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in the Kinase Assay Buffer. The final DMSO concentration in the reaction should not exceed 1%.[21]

-

Prepare the kinase reaction master mix containing the peptide substrate and ATP in the Kinase Assay Buffer.

-

Dilute the recombinant kinase enzyme to the desired concentration in the Kinase Assay Buffer.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µl of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).[20]

-

Add 2 µl of the diluted kinase enzyme.[20]

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix.[20]

-

Incubate the plate at room temperature for 60 minutes.[20]

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20]

-

Incubate the plate at room temperature for 40 minutes.[20]

-

Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[20]

-

Incubate the plate at room temperature for 30 minutes.[20]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.[20]

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Plot the percentage of kinase activity relative to the DMSO control against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the this compound derivatives.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well flat-bottom sterile cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[22]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]

-

-

MTT Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.[22]

-

Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the crystals.[22]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[22]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

-

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a this compound kinase inhibitor in a mouse xenograft model.

Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Sterile PBS or serum-free medium

-

Matrigel (optional)

-

Test compound (this compound derivative)

-

Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[23]

-

-

Compound Administration:

-

Prepare the test compound formulation in the appropriate vehicle.

-

Administer the compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule.

-

Administer the vehicle to the control group.[23]

-

-

Efficacy and Toxicity Monitoring:

-

Endpoint and Analysis:

-

Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

At the end of the study, euthanize the animals, and excise and weigh the tumors.

-

Analyze the tumor growth inhibition to determine the efficacy of the test compound.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway, the general workflow for kinase inhibitor discovery, and a typical in vivo xenograft study.

Caption: Simplified EGFR signaling cascade and the point of inhibition by this compound derivatives.

Caption: General workflow for the discovery and development of kinase inhibitors.

Caption: A typical workflow for an in vivo xenograft study of a kinase inhibitor.

Conclusion

This compound derivatives represent a cornerstone in the development of targeted cancer therapies. Their ability to effectively inhibit key kinases like EGFR and VEGFR has led to significant clinical benefits for patients with various malignancies. The continued exploration of this chemical scaffold, coupled with a deep understanding of the underlying biology and robust experimental evaluation, holds great promise for the development of next-generation kinase inhibitors with improved efficacy and selectivity. This guide provides a foundational understanding for researchers and drug development professionals working in this dynamic and impactful field.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Afatinib in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Cabozantinib|High-Purity Tyrosine Kinase Inhibitor [benchchem.com]

- 13. Clinical Activity of Single-Agent Cabozantinib (XL184), a Multi-receptor Tyrosine Kinase Inhibitor, in Patients with Refractory Soft-Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. promega.com [promega.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sources and Isolation of Quinazoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of quinazoline alkaloids, a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. It details the methodologies for their isolation and purification, presents quantitative data from various studies, and illustrates key experimental workflows and biosynthetic pathways.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in the plant kingdom, with notable concentrations in specific families. More recently, fungal and marine organisms have also been identified as sources of these valuable compounds.

Plant Sources

The most well-documented plant sources of this compound alkaloids belong to the families Acanthaceae, Zygophyllaceae, and Rutaceae.

-

Adhatoda vasica (syn. Justicia adhatoda) : Commonly known as Malabar nut or Vasaka, this plant is a primary source of vasicine (B45323) and vasicinone.[1][2] These alkaloids are particularly abundant in the leaves and are responsible for the plant's traditional use in treating respiratory ailments.[3] Other this compound alkaloids isolated from this plant include adhatodine, adhavasine, vasicoline, and aniflorine.[4]

-

Peganum harmala : Known as Syrian rue, this perennial herb is a rich source of this compound alkaloids, including peganine (which is identical to vasicine), deoxypeganine, and vasicinone.[5][6] The seeds of P. harmala have been found to contain high concentrations of these compounds.[5][7]

-

Dichroa febrifuga : This plant is a traditional Chinese herb known for its antimalarial properties, which are attributed to the this compound alkaloids febrifugine (B1672321) and isofebrifugine.[8]

-

Evodia rutaecarpa : This plant contains this compound alkaloids such as evodiamine.

Fungal and Marine Sources

The exploration of microbial and marine biodiversity has led to the discovery of novel this compound alkaloids.

-